molecular formula C19H25BrN2O3S B4208564 N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide

N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide

Cat. No.: B4208564
M. Wt: 441.4 g/mol
InChI Key: ZVRGWRPKFBOYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide is a complex organic compound that features an adamantyl group, a bromophenylsulfonyl group, and a methylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that reduce costs and improve efficiency. Techniques such as continuous flow chemistry and the use of environmentally friendly reagents are often employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the bromophenylsulfonyl group can interact with biological molecules through various pathways. The methylglycinamide moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O3S/c1-22(26(24,25)17-4-2-16(20)3-5-17)12-18(23)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRGWRPKFBOYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.